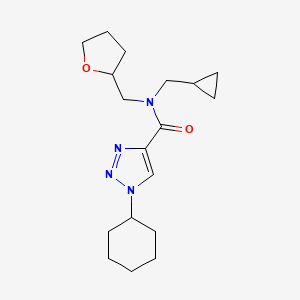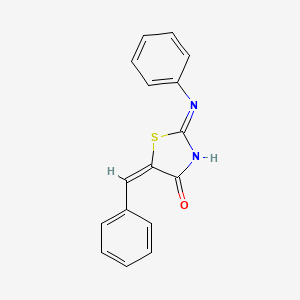
1-ethyl-2-methyl-4-oxo-N-4-pyridinyl-1,4-dihydro-6-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-methyl-4-oxo-N-4-pyridinyl-1,4-dihydro-6-quinolinecarboxamide, commonly known as EMQN, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EMQN belongs to the class of quinolinecarboxamide derivatives, which have been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of EMQN is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Studies have shown that EMQN can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. EMQN has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EMQN has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
EMQN has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. Studies have also shown that EMQN can induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and repair. Additionally, EMQN has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EMQN is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, there are also several limitations to using EMQN in lab experiments. One of the main challenges is the low solubility of EMQN in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential toxicity of EMQN needs to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on EMQN. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of EMQN. Another area of research is the identification of the specific signaling pathways and enzymes that are targeted by EMQN, which can help to elucidate its mechanism of action. Additionally, further studies are needed to evaluate the potential toxicity and safety of EMQN in vivo, as well as its efficacy in animal models of disease.
Métodos De Síntesis
EMQN can be synthesized through a multi-step process involving the reaction of 2-chloro-4-pyridinecarboxylic acid with ethyl isocyanoacetate, followed by the addition of methylamine and subsequent cyclization with 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained through the reaction of the intermediate with 2-aminobenzamide and subsequent hydrolysis.
Aplicaciones Científicas De Investigación
EMQN has been the subject of several scientific studies due to its potential therapeutic applications. One of the major areas of research has been its antitumor activity, with studies showing that EMQN has potent inhibitory effects on various cancer cell lines, including lung, breast, and colon cancer. EMQN has also been found to possess antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans. Additionally, EMQN has been investigated for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-pyridin-4-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-12(2)10-17(22)15-11-13(4-5-16(15)21)18(23)20-14-6-8-19-9-7-14/h4-11H,3H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXAYATGSWQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

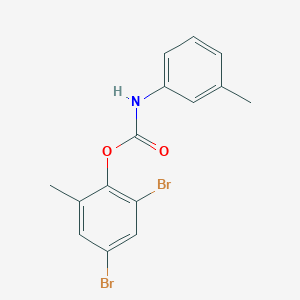
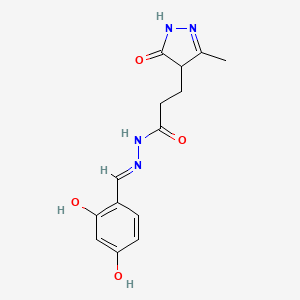
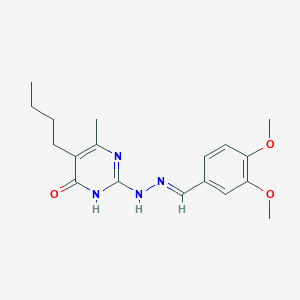
![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)
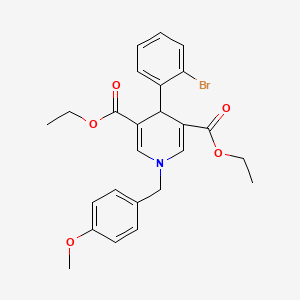
![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)
